2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide
Description
2-(2-Isopropyl-5-methylphenoxy)-N-tosylacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with isopropyl and methyl groups at the 2- and 5-positions of the aromatic ring, respectively. The N-tosyl (toluenesulfonyl) group confers distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling 2-(2-isopropyl-5-methylphenoxy)acetic acid with toluenesulfonamide derivatives under standard amidation conditions .
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-13(2)17-10-7-15(4)11-18(17)24-12-19(21)20-25(22,23)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSGGPOUYUCNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=C(C=CC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Isopropyl-5-Methylphenol
The foundational intermediate, 2-(2-isopropyl-5-methylphenoxy)acetic acid (CAS 5333-40-4), is synthesized via nucleophilic aromatic substitution.
- Reagents : 2-Isopropyl-5-methylphenol, chloroacetic acid, aqueous sodium hydroxide.
- Conditions : Reflux in ethanol/water (3:1 v/v) at 80–90°C for 6–8 hours.
- Mechanism : Deprotonation of phenol by NaOH generates a phenoxide ion, which attacks chloroacetic acid to form the ether linkage. Acidic work-up yields the carboxylic acid.
- Yield : 68–72% after recrystallization from ethyl acetate/hexane.
Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Melting Point | 112–114°C | |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
Activation of Carboxylic Acid Intermediate
Acid Chloride Formation
Conversion to 2-(2-isopropyl-5-methylphenoxy)acetyl chloride facilitates amidation.
Alternative Activation via Carbodiimide Coupling
For mild conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) activates the acid.
- Reagents : EDCl, hydroxybenzotriazole (HOBt).
- Conditions : Stirring in DCM at 25°C for 12 hours.
- Advantage : Avoids moisture-sensitive intermediates.
Amidation with p-Toluenesulfonamide
Direct Amidation of Acid Chloride
Carbodiimide-Mediated Coupling
- Reagents : Pre-activated acid (EDCl/HOBt), p-toluenesulfonamide.
- Conditions : DCM, 25°C, 24 hours.
- Yield : 60–65%.
Optimization and Challenges
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF) improve sulfonamide solubility but risk side reactions.
- Low temperatures (0–5°C) minimize epimerization but slow reaction kinetics.
Purification Strategies
- Silica gel chromatography resolves unreacted sulfonamide and acetic acid by-products.
- Recrystallization : Ethanol/water (7:3) affords crystalline product (mp 148–150°C).
Analytical Data for Final Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₈N₂O₄S | |
| Molecular Weight | 416.5 g/mol | |
| ¹H NMR (CDCl₃) | δ 1.25 (d, 6H, CH(CH₃)₂), 2.42 (s, 3H, Ar-CH₃), 4.65 (s, 2H, OCH₂CO) | |
| HPLC Purity | >98% (254 nm) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid Chloride + Amidation | High reactivity, short reaction time | Moisture-sensitive reagents | 65–70% |
| EDCl/HOBt Coupling | Mild conditions, fewer by-products | Longer reaction time | 60–65% |
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-
Biological Activity
2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide, a compound within the oxadiazole family, has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H19N3O3S
- CAS Number : 838817-42-8
Target of Action
Compounds containing the 1,2,4-oxadiazole scaffold, such as this compound, are known to exhibit a broad spectrum of biological activities. The specific targets may include enzymes involved in cellular metabolism and signaling pathways.
Mode of Action
The mode of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes that are crucial for cell proliferation and survival.
- Modulation of Cell Signaling Pathways : Interference with pathways such as apoptosis and inflammation could be significant in its biological effects.
Biochemical Pathways
Research indicates that this compound may interact with several biochemical pathways:
- Cell Proliferation : Potential inhibition leading to reduced tumor growth.
- Apoptosis Induction : Triggering programmed cell death in cancerous cells.
- Antimicrobial Activity : Inhibition of pathogen growth, particularly against resistant strains.
Anticancer Properties
A study exploring the anticancer properties of oxadiazole derivatives indicated that these compounds could induce apoptosis in various cancer cell lines. The proposed mechanism involved the activation of caspases and modulation of Bcl-2 family proteins. Given the structural characteristics of this compound, it is plausible that it may exhibit similar anticancer activities.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1,3,4-Oxadiazole | Antimicrobial, Anticancer | Enzyme inhibition |
| Chlorothymol | Antimicrobial | Biofilm inhibition |
| Thymol Derivatives | Antimicrobial | Synergistic effects with antibiotics |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen and the aromatic ring. Key comparisons are summarized below:
Key Observations :
- Steric and Electronic Effects : The tosyl group in the target compound is bulkier than the thiadiazole-based substituents in analogs like 5f or 5h , likely reducing solubility in polar solvents but improving thermal stability .
- Melting Points : Thiadiazole derivatives (e.g., 5f , 5j ) exhibit higher melting points (158–160°C and 138–140°C, respectively) compared to benzylthio-substituted analogs (e.g., 5h : 133–135°C), suggesting that smaller substituents (e.g., methylthio) enhance crystallinity .
- Synthetic Yields : Benzylthio derivatives (e.g., 5h : 88% yield) are synthesized more efficiently than ethylthio analogs (e.g., 5g : 78% yield), likely due to favorable reaction kinetics with benzylthiols .
Stability and Reactivity
- Hydrolytic Stability : The tosyl group in the target compound is less prone to hydrolysis than thioether-linked thiadiazoles (e.g., 5f , 5h ), which may degrade under acidic conditions .
Q & A
Q. What are the critical steps in synthesizing 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide?
The synthesis typically involves:
- Core structure assembly : Coupling a substituted phenoxy group (e.g., 2-isopropyl-5-methylphenol) with a tosyl-protected acetamide moiety.
- Reaction optimization : Reflux conditions (e.g., toluene/water mixtures) to enhance reactivity, monitored via TLC (hexane:ethyl acetate 9:1) .
- Purification : Post-reaction, toluene is removed under reduced pressure, and products are crystallized (ethanol) or extracted (ethyl acetate) .
Key data : Yields range from 51–82% depending on substituents and solvent systems .
Q. Which analytical methods are essential for characterizing this compound?
- TLC : Used to monitor reaction progress (e.g., Rf values between 0.28–0.65 in hexane:ethyl acetate systems) .
- NMR spectroscopy : Confirms structural integrity via 1H/13C-NMR, with specific shifts for the tosyl group (δ ~2.4 ppm for methyl protons) and phenoxy aromatic protons (δ ~6.5–7.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for phenoxy-acetamide coupling .
- Catalysts : Use of K2CO3/KI in SN2 reactions improves regioselectivity (e.g., 82% yield in acetamide synthesis) .
- Temperature control : Reflux (100–120°C) minimizes side reactions, while lower temps (40–60°C) preserve thermally labile groups .
Q. How do structural modifications influence bioactivity in related acetamide derivatives?
- Phenoxy substituents : Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing membrane permeability .
- Tosyl group : Stabilizes the molecule against enzymatic degradation, as seen in oxadiazole derivatives with IC50 values <10 μM against bacterial strains .
Data gap : Direct SAR studies on this compound are limited, necessitating comparative analysis with analogs .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Q. What strategies address the lack of direct literature on this compound’s mechanism of action?
Q. How should discrepancies in TLC mobility (Rf) be interpreted during synthesis?
- Solvent system calibration : Adjust hexane:ethyl acetate ratios (e.g., 8:2 for polar intermediates) to improve resolution .
- Artifact identification : Spots with Rf <0.2 may indicate unreacted starting materials; confirm via mass spectrometry .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
